molecular formula C7H5ClF3NO B1447344 3-Chloromethyl-6-hydroxy-2-(trifluoromethyl)pyridine CAS No. 1227564-73-9

3-Chloromethyl-6-hydroxy-2-(trifluoromethyl)pyridine

Cat. No.: B1447344
CAS No.: 1227564-73-9
M. Wt: 211.57 g/mol
InChI Key: JLUSDZCVVWWOJD-UHFFFAOYSA-N
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Description

3-Chloromethyl-6-hydroxy-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a chloromethyl group at the third position, a hydroxyl group at the sixth position, and a trifluoromethyl group at the second position of the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloromethyl-6-hydroxy-2-(trifluoromethyl)pyridine typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-6-trifluoromethylpyridine.

    Hydroxylation: The chloromethyl group is introduced at the third position through a substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of transition metal-based catalysts, such as iron fluoride, can enhance the efficiency of the chlorination and fluorination steps .

Chemical Reactions Analysis

Types of Reactions

3-Chloromethyl-6-hydroxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, amines, and various substituted pyridines .

Scientific Research Applications

3-Chloromethyl-6-hydroxy-2-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloromethyl-6-hydroxy-2-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl group can form hydrogen bonds with target proteins, while the chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloromethyl-6-hydroxy-2-(trifluoromethyl)pyridine is unique due to the presence of both a hydroxyl and a chloromethyl group on the pyridine ring, which provides distinct reactivity and allows for diverse chemical transformations. Its trifluoromethyl group also imparts unique physicochemical properties, such as increased metabolic stability and enhanced binding affinity to biological targets .

Properties

IUPAC Name

5-(chloromethyl)-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-3-4-1-2-5(13)12-6(4)7(9,10)11/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUSDZCVVWWOJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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